Tert-butyl dimethylsilyl ether

Overview

Description

Tert-butyl dimethylsilyl ether, also known as tert-butyldimethylsilyl glycidyl ether or tert-butyl-dimethyl-(oxiran-2-ylmethoxy)silane, is a compound used in organic synthesis . It has a molecular weight of 160.3293 .

Synthesis Analysis

Tert-butyl dimethylsilyl ether can be synthesized from glycidol, via hydrolytic kinetic resolution (HKR) in the presence of R - (salen)Co complex and water . It can also be synthesized by reacting alcohols with tert-butyldimethylsilyl chloride in the presence of base . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .Molecular Structure Analysis

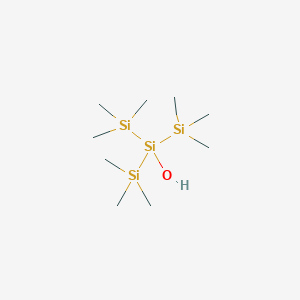

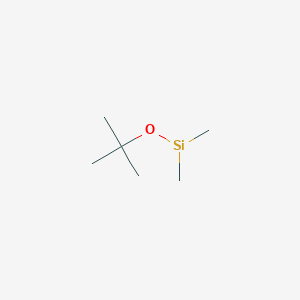

The molecular structure of Tert-butyl dimethylsilyl ether is represented by the formula C8H20OSi . The structure is also available as a 2d Mol file .Chemical Reactions Analysis

Tert-butyl dimethylsilyl ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions (2:1 acetic acid / water at 25°C) . Oxidative deprotection of tert-butyldimethylsilyl ethers to their corresponding carbonyl compounds has been achieved using in situ generated tetraethylammonium superoxide under microwave irradiation .Physical And Chemical Properties Analysis

Tert-butyl dimethylsilyl ether is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols .Scientific Research Applications

Renewable Fuel Additive

Tert-butyl dimethylsilyl ether, when synthesized as glycerol tert-butyl ethers, shows promise as a renewable fuel additive. Research by Çakmak and Ozcan (2020) explored the use of glycerol tert-butyl ethers in diesel engines, revealing that their addition to biodiesel-diesel blends could potentially improve engine performance and reduce emissions. The study concluded that glycerol tert-butyl ethers have potential as bio-renewable fuel additives (Çakmak & Ozcan, 2020).

Catalytic Conversion and Ethers Synthesis

The chemical conversion of glycerol with tert-butyl alcohol, utilizing tert-butyl dimethylsilyl ether, has been researched as a method to produce valuable oxygenated additives for diesel fuel. Studies by Frusteri et al. (2009) and Samoilov et al. (2016) demonstrated the effectiveness of solid acid catalysts in this process, highlighting the potential of such conversions in fuel additive production (Frusteri et al., 2009); (Samoilov et al., 2016).

Chemoselective Cleavage

Tert-butyl dimethylsilyl ether has been used effectively for the chemoselective cleavage of phenyl/alkyl ethers. González-Calderón et al. (2014) showed that these ethers can be efficiently cleaved to their parent hydroxy compounds using cerium(IV) sulfate hydrate, offering potential applications in selective synthetic processes (González-Calderón et al., 2014).

Environmental Impact Studies

Studies on ethers like methyl-tert-butyl ether (MTBE), which are structurally related to tert-butyl dimethylsilyl ether, have been conducted to understand their environmental impact. For instance, Chen et al. (2008) evaluated the genotoxic effects of MTBE on human lymphocytes, contributing to our understanding of the potential health and environmental risks associated with such compounds (Chen et al., 2008).

Solubility and Kinetic Studies

Research into the solubility and kinetics of ethers related to tert-butyl dimethylsilyl ether, such as MTBE, provides valuable insights into their behavior in various environments. Gonzalez-Olmos and Iglesias (2008) studied the solubility of MTBE in aqueous media, which is crucial for assessing the fate and transport of these compounds in the environment (Gonzalez-Olmos & Iglesias, 2008).

Synthesis and Stability

The synthesis and stability of tert-butoxydimethylsilyl enol ethers, closely related to tert-butyl dimethylsilyl ether, have also been a focus of research. Fataftah et al. (2001) explored the synthesis and hydrolytic stability of these compounds, providing valuable data for their application in various chemical processes (Fataftah et al., 2001).

Safety and Hazards

properties

InChI |

InChI=1S/C6H15OSi/c1-6(2,3)7-8(4)5/h1-5H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFAWUQCDUIXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60824744 | |

| Record name | tert-Butoxy(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60824744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7489-73-8 | |

| Record name | tert-Butoxy(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60824744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, [[(1,1-dimethylethyl)thio]methyl]-](/img/structure/B3056784.png)

![[4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester](/img/structure/B3056790.png)